molecular formula C19H22O3S3 B3035536 4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 329777-72-2

4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B3035536
CAS No.: 329777-72-2
M. Wt: 394.6 g/mol
InChI Key: RBXDSOCUMCTWMP-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C19H22O3S3 and a molecular weight of 394.6 g/mol.

Preparation Methods

The synthesis of 4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-(1,3-dithian-2-yl)phenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols, leading to the formation of corresponding substituted products.

Scientific Research Applications

4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can result in the modulation of biological pathways and the inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar compounds to 4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate include:

    4-(1,3-Dithian-2-yl)phenol: This compound is a precursor in the synthesis of this compound.

    2,4,6-Trimethylbenzenesulfonyl chloride: Another precursor used in the synthesis.

    4-(1,3-Dithiolane-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate: A structurally similar compound with slight variations in the dithiane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1,3-dithian-2-yl)phenyl] 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3S3/c1-13-11-14(2)18(15(3)12-13)25(20,21)22-17-7-5-16(6-8-17)19-23-9-4-10-24-19/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXDSOCUMCTWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C3SCCCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate
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4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate
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4-(1,3-Dithian-2-yl)phenyl 2,4,6-trimethylbenzenesulfonate
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